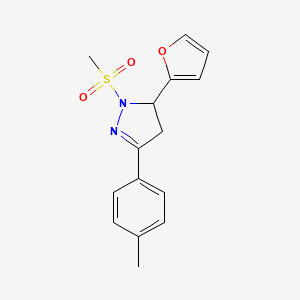

5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

3-(furan-2-yl)-5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-11-5-7-12(8-6-11)13-10-14(15-4-3-9-20-15)17(16-13)21(2,18)19/h3-9,14H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRASJJYIYVDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction between a furan-2-carbaldehyde derivative and a hydrazine derivative can lead to the formation of the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, solvent choice, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure can be described as follows:

- Core : Pyrazole ring

- Substituents : Furan ring, methylsulfonyl group, and p-tolyl group

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of furan derivatives with hydrazine to form the pyrazole ring. This process can be optimized using various catalysts and controlled reaction conditions to enhance yield and purity .

Medicinal Chemistry

5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole has been investigated for its potential medicinal applications due to its biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. Studies indicate that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research has demonstrated that this compound can induce cytotoxic effects on human breast cancer cell lines such as MDA-MB-231 and MCF-7. For instance, one study reported an IC50 value of 39.70 µM against MCF7 cells, indicating potent anticancer activity .

- Anti-inflammatory Effects : The structure of the compound allows it to interact with inflammatory pathways, potentially reducing inflammation in various biological models .

Organic Synthesis

This compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups enable it to participate in various organic reactions, making it useful for developing new pharmaceuticals or agrochemicals .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial enzyme activity | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways |

Cytotoxicity Studies

A study highlighted the cytotoxic effects of pyrazole derivatives on breast cancer cell lines. The presence of the methylsulfonyl group was crucial for enhancing anticancer activity by modulating apoptosis-related pathways .

Antimicrobial Testing

In vitro assays demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various microbial strains. The specific interactions between the methylsulfonyl group and bacterial enzymes were suggested as a mechanism for this activity .

Inflammation Models

Animal studies indicated that treatment with this compound resulted in reduced markers of inflammation, suggesting its potential use as an anti-inflammatory agent in clinical settings .

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole include other pyrazole derivatives with different substituents. Examples include:

- 3,5-dimethyl-1-phenyl-1H-pyrazole

- 1-(4-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole

- 1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of new materials and the development of pharmaceuticals.

Biological Activity

5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole core substituted with a furan ring, a methylsulfonyl group, and a p-tolyl group. The unique combination of these functional groups contributes to its biological activity and chemical reactivity. The synthesis typically involves:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

- Substitution Reactions : Involving the introduction of furan, methylsulfonyl, and p-tolyl groups using halogenated precursors and appropriate catalysts.

This multi-step synthetic route allows for the optimization of yields and purities, making it suitable for further modifications aimed at enhancing biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various microbial strains.

- Anticancer Properties : Studies have demonstrated cytotoxic effects against human breast cancer cell lines (e.g., MDA-MB-231 and MCF-7), with IC50 values indicating potent activity. For instance, one study reported an IC50 of 39.70 µM against MCF7 cells .

- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation in various models .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Lacks methylsulfonyl group | Antimicrobial |

| 4-methylthiazole derivatives | Different heterocyclic core | Antifungal |

| 3-amino-pyrazoles | Substituted amino group | Anticancer |

Case Studies

- Cytotoxicity Studies : A study highlighted the cytotoxic effects of pyrazole derivatives on breast cancer cell lines. The presence of the methylsulfonyl group was crucial for enhancing the anticancer activity by modulating apoptosis-related pathways .

- Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific interactions between the methylsulfonyl group and bacterial enzymes were suggested as a mechanism for this activity.

- Inflammation Models : Animal models indicated that treatment with this compound resulted in reduced markers of inflammation, suggesting its potential as an anti-inflammatory agent in clinical settings .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

- Use continuous flow reactors for scalability and improved yield (>80%) .

Basic: Which spectroscopic techniques are critical for structural characterization of this pyrazole derivative?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and bond angles, critical for validating computational models .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity?

Methodological Answer:

Density Functional Theory (DFT) :

- Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity .

- Simulate IR spectra for comparison with experimental data .

Molecular Docking :

- Use software like AutoDock Vina to model interactions with targets (e.g., fungal CYP51 for antifungal activity) .

- Validate docking poses with MD simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .

Example : Docking studies of similar pyrazole derivatives showed strong hydrogen bonding with fungal lanosterol 14α-demethylase (binding energy: −9.2 kcal/mol) .

Advanced: How do structural modifications (e.g., sulfonyl vs. carbonyl groups) influence biological activity?

Methodological Answer:

- Sulfonyl Groups : Enhance metabolic stability and target binding via hydrophobic interactions (e.g., methanesulfonyl improves antifungal IC50 by 2-fold vs. acetyl derivatives) .

- Furan vs. Thiophene : Furan’s oxygen atom increases polarity, improving solubility but reducing membrane permeability .

- p-Tolyl Group : The methyl substituent enhances lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .

Q. SAR Table :

| Substituent | Antifungal IC50 (µM) | Solubility (mg/mL) |

|---|---|---|

| Methylsulfonyl | 12.3 | 0.45 |

| Acetyl | 24.7 | 0.89 |

| p-Tolyl | 10.1 | 0.32 |

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Assay Standardization :

Control Experiments :

Meta-Analysis :

- Compare data across ≥3 independent studies; apply statistical tools (e.g., ANOVA) to identify outliers .

Case Study : Discrepancies in IC50 values (8–25 µM) for pyrazole derivatives were traced to differences in fungal strain susceptibility .

Basic: What strategies mitigate degradation during storage or biological assays?

Methodological Answer:

- Storage : Use amber vials at −20°C in anhydrous DMSO to prevent hydrolysis of the sulfonyl group .

- Buffer Selection : Avoid phosphate buffers (pH >7) that accelerate ring-opening reactions; use HEPES (pH 6.5–7.5) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: What in vitro/in vivo models are suitable for evaluating anti-inflammatory activity?

Methodological Answer:

- In Vitro :

- COX-2 Inhibition Assay : Measure IC50 using a colorimetric kit (e.g., Cayman Chemical) .

- LPS-Induced Macrophages : Quantify TNF-α suppression via ELISA .

- In Vivo :

- Carrageenan-Induced Paw Edema (Rats) : Administer 10–50 mg/kg orally; compare edema reduction to indomethacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.